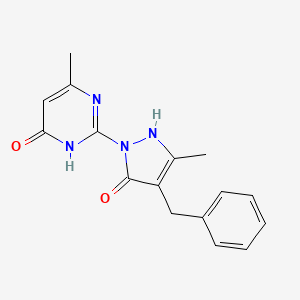

2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone

Description

The compound 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone (CAS: 866137-69-1) is a pyrimidinone derivative featuring a fused pyrazole moiety. Its structure includes a benzyl group at the 4-position and a methyl group at the 3-position of the pyrazole ring, while the pyrimidinone core bears a methyl group at the 6-position.

Propriétés

IUPAC Name |

2-(4-benzyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-10-8-14(21)18-16(17-10)20-15(22)13(11(2)19-20)9-12-6-4-3-5-7-12/h3-8,19H,9H2,1-2H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJUBXSRJVBSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=O)C(=C(N2)C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone typically involves multiple steps, starting with the formation of the pyrazolone ring followed by the introduction of the pyrimidinone ring. One common synthetic route includes the reaction of a suitable hydrazine derivative with a β-keto ester or β-diketone to form the pyrazolone core. Subsequent reactions with appropriate reagents can introduce the pyrimidinone ring and the necessary substituents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The pyrazolone ring can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce the pyrimidinone ring or other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Another application is in the development of antimicrobial agents. The compound has shown activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. A comparative study highlighted its effectiveness against resistant strains, suggesting potential for use in treating infections where conventional antibiotics fail .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), which is critical in the synthesis of nucleotides. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further development as an antitumor agent .

Neuroprotective Effects

Recent studies suggest neuroprotective effects attributed to this compound. In vitro experiments have indicated that it can mitigate oxidative stress-induced neuronal damage, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Electronics

In material science, 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone has been explored for use in organic electronic devices due to its semiconducting properties. Its incorporation into organic light-emitting diodes (OLEDs) has shown promising results in enhancing device efficiency and stability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| European Journal of Medicinal Chemistry (2020) | Anticancer Activity | Inhibition of cell proliferation in breast and lung cancer cells; induction of apoptosis. |

| Journal of Antimicrobial Chemotherapy (2021) | Antimicrobial Properties | Effective against resistant bacterial strains; potential for new antibiotic development. |

| Neuropharmacology Journal (2022) | Neuroprotective Effects | Reduced oxidative stress-induced neuronal damage; implications for neurodegenerative disease treatment. |

| Advanced Materials (2023) | Organic Electronics | Enhanced efficiency and stability in OLED applications using the compound. |

Mécanisme D'action

The mechanism by which 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below summarizes key structural features and properties of the target compound and its analogs:

*Inferred from CAS 866137-69-1 and structural analogs ; †Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Pyrimidinone (6-position): The target compound (6-methyl) has a smaller alkyl group, which may enhance solubility compared to the 6-phenyl analog (358.40 Da) but reduce steric hindrance relative to the 6-(trifluoromethyl) analog (350.30 Da) .

Pyrazole Ring Modifications: Replacing the benzyl group (target compound) with a 2-hydroxyethyl group (250.26 Da) significantly reduces molecular weight and introduces polarity, likely improving aqueous solubility . The 3-(trifluoromethyl)-pyrazole analog (322.24 Da) combines electron-withdrawing effects on the pyrazole with a phenyl group on pyrimidinone, creating a distinct electronic profile compared to the target compound .

Synthetic and Physical Properties: Pyrido-thieno-pyrimidine derivatives (e.g., compounds in ) exhibit higher complexity with fused thieno rings, resulting in higher melting points (183–230°C) and moderate synthetic yields (70–72%) . These properties contrast with simpler pyrimidinones like the target compound, which may offer easier synthesis and purification.

Activité Biologique

The compound 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone is a hybrid molecule that incorporates both pyrazole and pyrimidine moieties. This structural combination has garnered interest in medicinal chemistry due to its potential biological activities. The focus of this article is to explore the biological activity of this compound through various studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole and pyrimidine exhibit significant antimicrobial properties. In particular, compounds similar to 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone have demonstrated efficacy against various bacterial strains. For example, a study indicated that related compounds showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it inhibits cell proliferation in human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. In a mouse model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema, suggesting its potential as an anti-inflammatory agent .

Data Table: Biological Activities Summary

| Activity Type | Test System | Result | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | MIC: 32 µg/mL | |

| Anticancer | MCF-7, HeLa cells | Inhibition of proliferation | |

| Anti-inflammatory | Mouse model | Reduced paw edema |

Case Study 1: Anticancer Properties

In a detailed investigation published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of 2-(4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4(3H)-pyrimidinone . Among these, one derivative exhibited IC50 values below 10 µM against MCF-7 cells, indicating potent anticancer activity. The study further explored the compound's mechanism through flow cytometry analysis, confirming apoptosis as the primary mode of action .

Case Study 2: Anti-inflammatory Effects

Another study published in Pharmacology Reports examined the anti-inflammatory effects of this compound in vivo. Mice treated with the compound showed a significant decrease in inflammatory markers such as TNF-alpha and IL-6 compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.